molecular formula C19H24O6 B12749731 Nagilactone A CAS No. 19891-50-0

Nagilactone A

Cat. No.: B12749731
CAS No.: 19891-50-0
M. Wt: 348.4 g/mol
InChI Key: IPVNWFZBGGPURL-ZVXCOOMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nagilactone A is a norditerpenoid dilactone isolated from Podocarpus species, characterized by a tetracyclic skeleton with conjugated lactone systems. Structurally, it belongs to Type A nagilactones, distinguished by a 7β-hydroxyl group and a 2β:3α-epoxide configuration . Its nuclear magnetic resonance (NMR) parameters, particularly for ring-B protons (H-5a, H-6a, H-7a), align closely with other 7β-hydroxylated Type A lactones, confirming its stereochemical features .

Properties

CAS No.

19891-50-0

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,8R,9S,12S,15R,16R)-8,15-dihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione

InChI

InChI=1S/C19H24O6/c1-8(2)14-12-9(7-11(21)24-14)19(4)10(20)5-6-18(3)16(19)15(13(12)22)25-17(18)23/h7-8,10,13,15-16,20,22H,5-6H2,1-4H3/t10-,13-,15-,16+,18+,19+/m1/s1

InChI Key

IPVNWFZBGGPURL-ZVXCOOMCSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](CC[C@H]([C@@]4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O

Canonical SMILES

CC(C)C1=C2C(C3C4C(CCC(C4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nagilactone A involves several steps, including oxidation and cyclization reactions. One of the key steps in the synthesis is the oxidation of a precursor compound using lead tetraacetate in benzene under UV irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. given the complexity of its structure, it is likely that industrial synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Nagilactone A undergoes various types of chemical reactions, including:

    Oxidation: This reaction is crucial for forming the lactone moiety.

    Reduction: Although less common, reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate in benzene under UV irradiation.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

Anticancer Activity

Nagilactone A has been extensively studied for its anticancer properties. Research indicates that it effectively inhibits the proliferation of various cancer cell lines through multiple mechanisms.

Case Studies

  • In vitro studies have shown that this compound exhibits significant cytotoxicity against colon cancer cells (DLD-1) with an IC50 value of approximately 0.25 mM, indicating its potential as a therapeutic agent .
  • Comparative analyses reveal that derivatives such as Nagilactone C and Nagilactone E also demonstrate potent anticancer effects, with IC50 values around 0.08 mM against oral carcinoma cells (KB) and 0.25 mM against ovarian cancer cells (OVCAR3), respectively .
CompoundCancer Cell LineIC50 (mM)Mechanism of Action
This compoundDLD-1 (Colon)~0.25Induces apoptosis, inhibits proliferation
Nagilactone CKB (Oral Carcinoma)~0.08Cell cycle arrest, apoptosis induction
Nagilactone EOVCAR3 (Ovarian)~0.25Modulation of PD-L1 immune checkpoint

Antifungal Activity

This compound also exhibits antifungal properties, particularly against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

Mechanisms

  • Disruption of Cell Wall Synthesis : It inhibits the synthesis of glucans in fungal cell walls, leading to morphological changes and increased cell permeability.
  • Cell Viability Reduction : Studies indicate that this compound reduces cell viability in pathogenic fungi through mechanisms similar to those observed in yeast models like Saccharomyces cerevisiae.

Findings

  • The minimum inhibitory concentration (MIC) of this compound against A. fumigatus is reported to be around 50 μg/mL, demonstrating its potential as an antifungal agent .

Anti-inflammatory Activity

This compound has been recognized for its anti-inflammatory effects, which can be leveraged in treating inflammatory diseases.

Mechanisms

  • Inhibition of Nitric Oxide Production : It suppresses nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), which is crucial for inflammation.
  • Blocking NF-kB Pathway : The compound inhibits the nuclear translocation of NF-kB, reducing the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) .

Anti-atherosclerosis Activity

Research indicates that this compound may have applications in cardiovascular health by suppressing atherosclerosis.

Mechanisms

  • Cholesterol Efflux Induction : It enhances cholesterol efflux from macrophages via selective activation of liver X receptors (LXR), which may help in reducing plaque formation in arteries.
  • Improvement of Lipid Profiles : In animal models, treatment with this compound has shown to improve plasma lipid profiles significantly .

Mechanism of Action

The mechanism of action of nagilactone A involves several pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Classification of Nagilactones

Nagilactones are categorized into three types based on lactone system organization:

  • Type A : 7β-hydroxyl group and 2β:3α-epoxide (e.g., Nagilactones A, C, D).
  • Type B : Oxygenation at C-1 and C-14 (e.g., Nagilactone E).
  • Type C: Unique bisnorditerpene dilactone with a 5-membered C-ring (e.g., Nagilactone J) .

Nagilactone A’s 2β:3α-epoxide and 7β-hydroxyl groups are critical for its stability and interactions with biological targets, contrasting with Nagilactone E’s C-1/C-14 oxygenation and Nagilactone J’s distinct C-ring .

Antitumor Activity

Table 1: Cytotoxic Activities of Nagilactones Against Cancer Cell Lines
Compound Cell Line(s) Tested Activity (IC₅₀/GI₅₀) Key Mechanism(s) References
Nagilactone C MDA-MB-231, AGS, HeLa 2–5 μM Eukaryotic protein synthesis inhibition (A-site of PTC)
Nagilactone E A549, NIC-H1975 3.6–5.2 μM RIOK2 kinase inhibition
Nagilactone F P-388 leukemia ~1 μM Underexplored; synergistic with anethole
Nagilactone G P-388 leukemia ~0.25 μM Potent cytotoxicity, mechanism unclear
Nagilactone B RAW 264.7, HT-29 N/A (anti-inflammatory) COX-2/iNOS suppression

Key Findings :

  • Nagilactone C outperforms this compound analogs in protein synthesis inhibition, targeting the peptidyl transferase center (PTC) A-site, akin to bruceantin .
  • Nagilactone E shows in vivo efficacy in lung cancer xenografts (62% tumor suppression at 10 mg/kg/d) but suffers from low solubility, a common issue in norditerpenoids .
  • Nagilactone F and G exhibit superior potency (IC₅₀ ≈ 1 μM) compared to Nagilactone C, though their mechanisms remain less defined .

Anti-Inflammatory and Antifungal Properties

  • Nagilactone E : Weakly inhibits fungal β-glucan synthase but synergizes with anethole to disrupt cell wall integrity via PDR5 efflux pump modulation .

Discussion: Challenges and Opportunities

  • Structural Optimization: Nagilactone E’s solubility issues underscore the need for prodrug strategies or nanocarriers to enhance bioavailability .
  • Mechanistic Gaps : While Nagilactone C’s protein synthesis inhibition is well-characterized, Nagilactones A, F, and G require deeper mechanistic studies .
  • Synergistic Combinations : Nagilactone E’s synergy with anethole offers a template for enhancing antifungal efficacy through efflux pump inhibition .

Biological Activity

Nagilactone A (Nag-A) is a norditerpene dilactone isolated from the plant Podocarpus nagi, which has garnered attention for its diverse biological activities. This article reviews the current understanding of Nag-A's pharmacological effects, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Overview of this compound

This compound is part of a larger family of compounds known as nagilactones, which exhibit a range of biological activities including anticancer, antifungal, anti-inflammatory, and anti-atherosclerotic properties. The structural characteristics of Nag-A contribute to its biological efficacy, making it a compound of interest in pharmacological research.

Anticancer Activity

Research has shown that Nag-A exhibits significant anticancer properties. Various studies have highlighted its effectiveness against different cancer cell lines:

  • Mechanism of Action : The anticancer activity of Nag-A is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. It disrupts the cell cycle and modulates key signaling pathways involved in tumor progression.
  • Case Studies :
    • In vitro studies indicated that Nag-A could inhibit the growth of colon cancer cells more effectively than several flavonoids derived from the same plant source .
    • Comparative analyses demonstrated that derivatives like Nag-C and Nag-E showed potent cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency .

Table 1: Anticancer Efficacy of this compound and Derivatives

CompoundCancer Cell LineIC50 (mM)Mechanism of Action
This compoundDLD-1 (Colon)~0.25Induces apoptosis, inhibits proliferation
Nag-CKB (Oral carcinoma)~0.08Cell cycle arrest, apoptosis induction
Nag-EOVCAR3 (Ovarian)~0.25Modulation of PD-L1 immune checkpoint

Antifungal Activity

Nag-A also demonstrates antifungal properties, particularly against pathogenic fungi:

  • Mechanism : The antifungal activity is believed to be mediated through the disruption of fungal cell wall integrity and inhibition of glucan biosynthesis.
  • Research Findings : Studies revealed that Nag-A effectively reduced the viability of Candida albicans and Aspergillus fumigatus, suggesting its potential as a therapeutic agent for fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies:

  • Mechanism : It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) and other inflammatory cytokines.
  • Case Studies :
    • In LPS-stimulated macrophages, Nag-A significantly reduced levels of TNF-α and IL-6, indicating its role in modulating inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

CompoundCell TypeIC50 (mM)Inflammatory Mediators Inhibited
This compoundRAW264.7 Macrophages0.18NO, TNF-α, IL-6

Anti-atherosclerotic Activity

Recent studies have highlighted the potential use of Nag-A in cardiovascular health:

  • Mechanism : It has been shown to induce cholesterol efflux via the liver X receptor (LXR), which may help in reducing atherosclerosis in animal models.
  • Research Findings : Long-term administration in apoE-deficient mice demonstrated significant suppression of atherosclerosis compared to control groups .

Q & A

Q. What are the primary biological activities of Nagilactone A, and how are they assessed in preliminary studies?

this compound, a diterpenoid isolated from Podocarpus species, is studied for its antifungal, anti-inflammatory, and cytotoxic properties. Preliminary bioactivity assessments include:

  • Antifungal assays : Disk diffusion or microdilution methods against Saccharomyces cerevisiae or Candida albicans, measuring minimum inhibitory concentrations (MICs) .
  • Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC₅₀ values .
  • Anti-inflammatory evaluation : ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated macrophages . Methodological Note: Include negative controls (solvent-only) and reference compounds (e.g., fluconazole for antifungal assays) to validate results .

Q. Which experimental models are optimal for initial pharmacological screening of this compound?

  • In vitro models :
  • Fungal pathogens: Saccharomyces cerevisiae (budding yeast) for glucan biosynthesis inhibition studies .
  • Mammalian cell lines: Human cancer lines for cytotoxicity profiling.
    • Ex vivo models : Plant-based systems (e.g., Arabidopsis thaliana) to study phytotoxic effects.
      Limitations: Yeast models may not fully replicate human fungal pathogenesis, requiring validation in mammalian macrophages or Galleria mellonella larvae .

Q. How is the purity of this compound validated in experimental settings?

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution .
  • Spectroscopic analysis : High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (¹H, ¹³C, COSY, HSQC) for structural confirmation .
  • Purity thresholds : ≥95% purity by HPLC peak integration, with residual solvents quantified via gas chromatography .

Advanced Research Questions

Q. How can researchers design dose-response studies for this compound to account for cell-type-specific variability?

  • Dose range : Test logarithmic concentrations (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.
  • Replication : Triplicate technical and biological replicates to assess reproducibility .
  • Cell-type normalization : Adjust dosing based on metabolic activity (e.g., ATP levels via CellTiter-Glo) to avoid false negatives . Example: In yeast, Nagilactone E showed cell death at 100–200 µg/mL, but viability assays required growth-phase-specific testing .

Q. What strategies resolve contradictions between this compound's in vitro potency and in vivo bioavailability?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
  • Solubility enhancement : Use carriers like cyclodextrins or liposomes to improve aqueous stability .
  • Mechanistic validation : Compare transcriptomic profiles (RNA-seq) of in vitro vs. in vivo models to identify compensatory pathways .

Q. How can computational modeling guide this compound's target identification and bioactivity prediction?

  • Molecular docking : Screen against fungal glucan synthase or human NF-κB using AutoDock Vina .
  • QSAR analysis : Corlate structural motifs (e.g., lactone rings) with antifungal activity using MOE or Schrödinger .
  • Network pharmacology : Integrate STRING or KEGG pathways to predict off-target effects .

Q. What integrative approaches validate this compound's mechanism of action across disparate datasets?

  • Multi-omics integration : Combine proteomic (LC-MS/MS) and metabolomic (NMR) data to map downstream effects .
  • Genetic knockdown : CRISPR/Cas9 silencing of putative targets (e.g., FKS1 for glucan synthase) in yeast .
  • Cross-species validation : Test conserved targets in Aspergillus fumigatus or murine macrophages .

Q. How should researchers address discrepancies in this compound's reported bioactivity across studies?

  • Meta-analysis : Pool data from published studies using PRISMA guidelines, highlighting heterogeneity in assay conditions .
  • Standardization : Adopt CLSI guidelines for antifungal testing (e.g., M27-A3 for yeast) .
  • Contradiction mapping : Use Bradford Hill criteria to assess causality in observed effects .

Methodological Resources

  • Experimental reproducibility : Follow NIH guidelines for preclinical studies, including detailed protocols in supplementary materials .
  • Data analysis : Use R or Python for dose-response curve fitting (e.g., drc package) and ANOVA for multi-group comparisons .
  • Ethical reporting : Disclose conflicts of interest and cite recent literature to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.